molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2355497
CAS RN: 2059954-91-3
M. Wt: 237.68
InChI Key: NVECDWKAASRMMO-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .


Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides .


Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles . This one-pot methodology exploits the reactivity of biobased building blocks .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structural characterization of spiro-indole derivatives have been a subject of research. For example, Sehgal et al. (1994) studied a spiro-indole derivative, synthesizing it through a reaction involving mercaptoacetic acid and 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one, and analyzed its structure confirming tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Antibacterial Screening

  • Spiro-indole derivatives have been investigated for their antibacterial properties. Mulwad and Mir (2008) synthesized N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones and screened them for antibacterial activities against Gram-positive and Gram-negative bacteria, showing significant activities (Mulwad & Mir, 2008).

Chemical Synthesis and Applications

  • The synthesis of spiroheterocycles, including those related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, has been extensively studied. Joshi et al. (1984) explored the synthesis of new fluorinated spiro[3H-indole-3,2′-oxiran]-2(1H)-ones, revealing potential applications in various chemical syntheses (Joshi, Jain, & Garg, 1984).

Corrosion Inhibition

  • Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, closely related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, have been studied as corrosion inhibitors. Gupta et al. (2018) synthesized and analyzed their inhibition effect on mild steel corrosion, demonstrating the potential of these compounds in industrial applications (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Bioassay and Antimicrobial Activity

  • Facile synthesis of spiro[indole-oxiranes] and their bioassay for antimicrobial activity have been explored. Dandia, Singh, and Bhaskaran (2011) reported an environmentally friendly synthesis method for fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which were tested for antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

Future Directions

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes . This approach has paved the way for the construction of important pharmaceutical ingredients with cost effectiveness .

properties

IUPAC Name

6-chlorospiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECDWKAASRMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

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